molecular formula C22H19BrN4O4S B15107499 5-(4-bromophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-bromophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B15107499
M. Wt: 515.4 g/mol
InChI Key: WACCYUUOSGOZMP-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, and a triazatricyclo framework

Preparation Methods

The synthesis of 5-(4-bromophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the bromophenyl sulfonyl precursor, followed by the introduction of the imino and oxolan-2-ylmethyl groups. The final step involves the formation of the triazatricyclo framework through a series of cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-bromophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the sulfonyl group can form hydrogen bonds with biological molecules. The triazatricyclo framework provides structural stability and specificity in these interactions.

Comparison with Similar Compounds

Similar compounds include other bromophenyl sulfonyl derivatives and triazatricyclo compounds Compared to these, 5-(4-bromophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H19BrN4O4S

Molecular Weight

515.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H19BrN4O4S/c23-14-6-8-16(9-7-14)32(29,30)18-12-17-21(25-19-5-1-2-10-26(19)22(17)28)27(20(18)24)13-15-4-3-11-31-15/h1-2,5-10,12,15,24H,3-4,11,13H2

InChI Key

WACCYUUOSGOZMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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